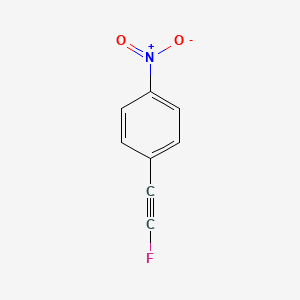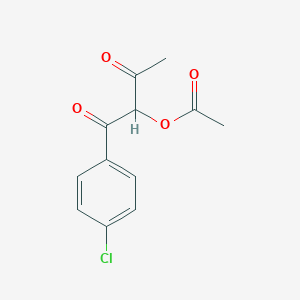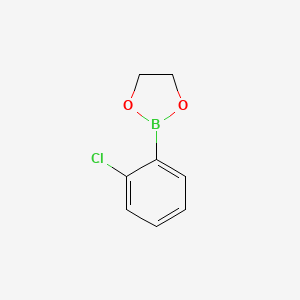
2-(2-Chlorophenyl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorophenyl)-1,3,2-dioxaborolane is an organoboron compound that features a boron atom bonded to two oxygen atoms and a 2-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-1,3,2-dioxaborolane typically involves the reaction of 2-chlorophenylboronic acid with a diol, such as ethylene glycol, under dehydrating conditions. The reaction is often catalyzed by an acid or a base to facilitate the formation of the boronate ester linkage. The general reaction scheme is as follows:
[ \text{2-chlorophenylboronic acid} + \text{ethylene glycol} \rightarrow \text{this compound} + \text{water} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like potassium carbonate or sodium hydroxide.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Borohydrides.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Chlorophenyl)-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design.
Materials Science: It is used in the development of boron-containing polymers and materials with unique properties.
Catalysis: The compound can act as a catalyst or a ligand in various catalytic processes.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-1,3,2-dioxaborolane depends on its application. In organic synthesis, it acts as a boron source that can form stable boronate esters with diols. In medicinal chemistry, the compound may interact with biological targets through its boron atom, which can form reversible covalent bonds with biomolecules such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)boronic acid
- 2-(2-Chlorophenyl)-1,3,2-dioxaborinane
- 2-(2-Chlorophenyl)-1,3,2-dioxaborane
Uniqueness
2-(2-Chlorophenyl)-1,3,2-dioxaborolane is unique due to its specific boronate ester structure, which imparts distinct reactivity and stability compared to other boron-containing compounds
Properties
CAS No. |
871817-14-0 |
|---|---|
Molecular Formula |
C8H8BClO2 |
Molecular Weight |
182.41 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C8H8BClO2/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-4H,5-6H2 |
InChI Key |
RNZFOSSIYCRAAP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCO1)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(E)-(2-methylpropylidene)amino]-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide](/img/structure/B14202182.png)

![Oxazole, 2-[1,1'-biphenyl]-4-yl-4-(bromomethyl)-5-methyl-](/img/structure/B14202196.png)
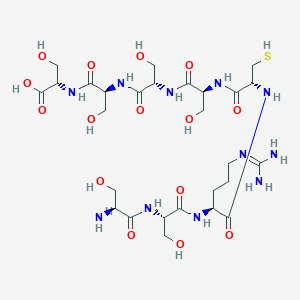
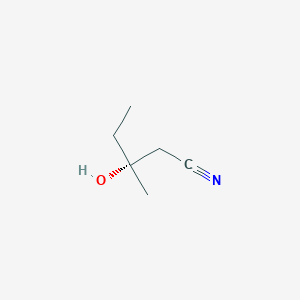
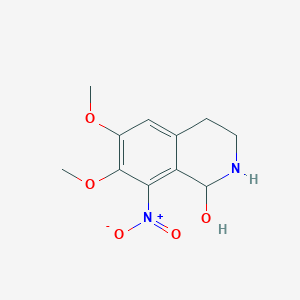
![6-(1,3-Benzothiazol-2(3H)-ylidene)-4-[(4,6-dimethylpyrimidin-2-yl)amino]cyclohexa-2,4-dien-1-one](/img/structure/B14202220.png)
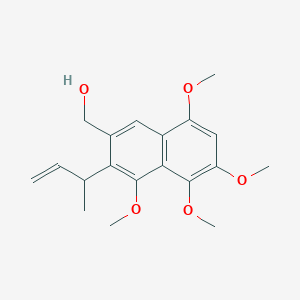
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14202227.png)
![Methanone, (2-methylphenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14202239.png)

